ZM323881
CAS No.: 193001-14-8
Cat. No.: VC0003703
Molecular Formula: C22H18FN3O2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 193001-14-8 |
---|---|
Molecular Formula | C22H18FN3O2 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol |
Standard InChI | InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) |
Standard InChI Key | NVBNDZZLJRYRPD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F |
Canonical SMILES | CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F |
Chemical Profile and Structural Characteristics
Molecular Structure and Nomenclature
ZM323881, systematically named 5-((7-(benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol, features a quinazoline core substituted with a benzyloxy group at position 7 and a fluoro-methylphenol moiety at position 4 . The hydrochloride salt form (molecular weight: 411.86 g/mol) enhances solubility for experimental applications, while the free base has a molecular weight of 375.4 g/mol . X-ray crystallographic analyses reveal that the benzyloxy group occupies hydrophobic pockets in the VEGFR-2 ATP-binding site, while the fluoro-methylphenol moiety forms critical hydrogen bonds with kinase domain residues .
Physicochemical Properties
The compound displays limited aqueous solubility (48.9 mg/kg in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) at 40 mg/mL . Stability studies indicate that the hydrochloride salt remains intact for three years when stored at -20°C in powder form, though solutions in DMSO require storage at -80°C to prevent degradation . The logP value of 2.76 suggests moderate lipophilicity, facilitating membrane penetration in cellular assays .
Mechanism of Action and Selectivity
Inhibition of VEGFR-2 Tyrosine Kinase Activity
ZM323881 competes with ATP for binding to the VEGFR-2 kinase domain, achieving 50% inhibition at 2 nM in enzymatic assays . Structural studies show that the quinazoline scaffold mimics the adenine ring of ATP, forming a hydrogen bond with Cys917 in the kinase hinge region . This interaction prevents receptor autophosphorylation, disrupting downstream signaling pathways such as ERK1/2, p38 MAPK, and AKT . In human aortic endothelial cells (HAECs), 1 μM ZM323881 completely blocks VEGF-induced phosphorylation of endothelial nitric oxide synthase (eNOS), a critical mediator of vascular permeability .
Preclinical Research Findings
In Vitro Studies on Endothelial Cell Proliferation and Signaling
In human umbilical vein endothelial cells (HUVECs), ZM323881 suppresses VEGF-A-stimulated proliferation with an IC50 of 8 nM, compared to 1.9 μM for EGF and 1.6 μM for bFGF-induced growth . The inhibitor also abrogates VEGF-driven tube formation in Matrigel assays at 100 nM, correlating with reduced phosphorylation of CrkII and p130Cas—proteins essential for cytoskeletal reorganization . Parallel studies in frog lung tissue demonstrate that 10 nM ZM323881 eliminates VEGF-A-induced tyrosine phosphorylation of VEGFR-2, confirming cross-species activity .
In Vivo Effects on Vascular Permeability and Angiogenesis
Intravital microscopy in leopard frog mesenteric microvessels reveals that 10 nM ZM323881 reversibly inhibits VEGF-A-mediated hydraulic conductivity (Lp) by 98%, matching the efficacy of pan-VEGFR inhibitor PTK787/ZK222584 . In murine tumor xenograft models, daily intraperitoneal administration of 10 mg/kg reduces microvessel density by 72% compared to controls, without affecting systemic blood pressure—a common adverse effect of broader-spectrum antiangiogenics .
Overcoming Multidrug Resistance in Cancer Therapy
BCRP-Mediated Drug Efflux Inhibition
ZM323881 chemosensitizes BCRP-overexpressing NCI-H460/MX20 lung cancer cells, lowering the IC50 of mitoxantrone from 12.3 μM to 0.8 μM and SN-38 (irinotecan active metabolite) from 1.2 μM to 0.1 μM . Mechanistically, the compound binds BCRP’s modulator site with a docking score of -9.2 kcal/mol, inducing conformational changes that block substrate translocation without altering transporter expression . Molecular dynamics simulations confirm stable binding over 100 ns, with key interactions involving Gln398, Asn629, and Phe439 residues .
Synergistic Effects with Chemotherapeutic Agents
Co-treatment with ZM323881 and topotecan increases intracellular drug accumulation by 8.7-fold in BCRP-positive cells, restoring apoptosis induction to levels observed in drug-sensitive lines . This synergy extends to taxanes and anthracyclines, suggesting broad applicability across MDR phenotypes .
Pharmacological Implications and Future Directions
Challenges and Prospects for Clinical Development
Despite promising preclinical data, ZM323881’s progression to clinical trials faces hurdles. The compound’s short plasma half-life (1.2 hours in mice) necessitates frequent dosing or sustained-release formulations . Additionally, its limited solubility complicates intravenous administration, prompting ongoing structure-activity relationship studies to introduce ionizable groups without compromising VEGFR-2 affinity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume